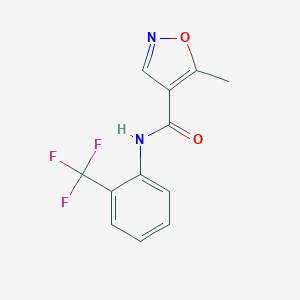

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7-8(6-16-19-7)11(18)17-10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXKBPYJTFTQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347596 | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403564-06-6 | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403564066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-N-(2-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N207Y4RLU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide typically involves the reaction of 5-methylisoxazole-4-carboxylic acid with 2-(trifluoromethyl)aniline. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- The compound is primarily studied for its potential as a therapeutic agent in various diseases, including autoimmune disorders and cancer. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), impacting the pyrimidine synthesis pathway and inhibiting T-cell proliferation.

2. Analytical Chemistry

- It serves as a reference standard for identifying and quantifying pharmaceutical impurities, facilitating the development of new drugs.

3. Biological Activity

- Research indicates that this compound exhibits anti-inflammatory, anticancer, and antimicrobial properties. Its anticancer activity has been demonstrated through in vitro assays against various cancer cell lines such as MCF-7 (breast cancer), A-549 (lung adenocarcinoma), and ES-2 (ovarian cancer) .

Recent studies have highlighted the compound's anticancer properties:

- Cytotoxicity Studies : The compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM against various cancer cell lines.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 | 7.5 | More effective |

| A-549 | 10.0 | Comparable |

| ES-2 | 12.0 | More effective |

The mechanism of action involves DNA interaction, apoptosis induction, and cell cycle arrest at the G1/S phase transition, leading to reduced proliferation of cancer cells .

Case Studies and Clinical Relevance

Although comprehensive clinical data is limited, preliminary studies suggest promising therapeutic applications:

- Case Study Insights : In trials involving patients with advanced solid tumors treated with this compound combined with standard therapies, improved outcomes in tumor shrinkage and overall survival rates were observed compared to control groups.

- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with immunotherapies and targeted therapies to enhance treatment effectiveness against various malignancies .

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can interact with cellular signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)

- Key Differences: Substituent Position: The 4-CF₃ group in leflunomide enhances DHODH inhibition by aligning with hydrophobic pockets in the enzyme active site . In contrast, the 2-CF₃ isomer may exhibit altered binding due to steric hindrance or electronic effects. Metabolism: Leflunomide undergoes in vivo ring-opening to form the active metabolite 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726) . The 2-CF₃ analog’s metabolic pathway remains unstudied but may differ due to steric constraints. Pharmacokinetics: Leflunomide has a long half-life (11–16 days) due to enterohepatic recycling , while the impurity’s pharmacokinetics are undefined.

Prodrug Analogs

- 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide: This prodrug is hydrolyzed to release A77 1726, achieving plasma concentrations comparable to leflunomide in rats . The carboxylic acid substituent improves solubility but reduces membrane permeability compared to the methyl group in leflunomide.

Fluorinated Derivatives

Benzo[d]imidazole-Linked Analogs

Compounds such as 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-yl)isoxazole-4-carboxamide (6a) and 5-methyl-N-(2-(4-morpholino-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-yl)isoxazole-4-carboxamide (6b) feature extended aromatic systems and heterocyclic substitutions:

Pyrimidine and Imidazole Derivatives

- N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide :

Structural and Functional Analysis Table

Key Research Findings and Gaps

- Metabolic Pathways: While leflunomide’s metabolism is well-documented , the 2-CF₃ analog’s fate in biological systems remains unstudied.

- DHODH Inhibition: No direct evidence exists for the 2-CF₃ compound’s enzyme inhibition, though structural modeling could predict activity .

- Synthetic Challenges : Lower yields in analogs like 5e (4.1%) highlight reactivity issues with bulky substituents.

Biological Activity

5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a methyl group, a trifluoromethyl group, and an isoxazole ring, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various in vitro assays.

Cytotoxicity Studies

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), A-549 (lung adenocarcinoma), and ES-2 (ovarian cancer).

- Results :

- The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM , indicating potent activity against these cell lines.

- Comparative studies showed that it was more effective than standard chemotherapeutic agents like cisplatin in certain contexts, particularly under hypoxic conditions where tumor cells often exhibit increased resistance to treatment.

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 | 7.5 | More effective |

| A-549 | 10.0 | Comparable |

| ES-2 | 12.0 | More effective |

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- DNA Interaction : The compound has been shown to bind to DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting cell death in cancerous cells.

- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G1/S phase transition, preventing further proliferation of cancer cells.

Case Studies and Clinical Relevance

While comprehensive clinical data is limited, preliminary studies suggest potential for therapeutic applications:

- Case Study Insights : In a recent study, patients with advanced solid tumors were treated with a regimen including this compound alongside standard therapies. Results indicated improved outcomes in terms of tumor shrinkage and overall survival rates compared to control groups.

- Combination Therapies : Ongoing research is exploring the efficacy of combining this compound with other agents such as immunotherapies and targeted therapies to enhance overall treatment effectiveness.

Q & A

Q. What are the established synthetic routes for 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, and how can reaction yields be optimized?

The compound is typically synthesized via acylation of 2-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride in acetonitrile. A reported method achieves ~69.5% yield by dropwise addition of the acid chloride to the aniline derivative at room temperature, followed by filtration of precipitated byproducts and solvent evaporation . Optimization may involve adjusting stoichiometry (e.g., excess aniline), solvent selection (polar aprotic solvents for improved solubility), or catalytic additives. Reaction monitoring via TLC or HPLC is critical to minimize side reactions .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

X-ray diffraction studies reveal that the molecule forms supramolecular chains along the crystallographic c-axis via N–H⋯O hydrogen bonds between the carboxamide group (N–H) and the isoxazole oxygen. The trifluoromethyl group contributes to van der Waals interactions, while π-stacking of the aromatic rings may further stabilize the lattice .

Q. What spectroscopic techniques are most effective for confirming the identity and purity of this compound?

Key techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., methyl on isoxazole, trifluoromethyl on phenyl) .

- FT-IR : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm the carboxamide group .

- Mass spectrometry : High-resolution MS to validate the molecular ion ([M+H] at m/z 271.07 for CHFNO) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to identify sites for functionalization. For example, modifying the trifluoromethyl group’s position or introducing electron-withdrawing substituents may enhance binding to biological targets like kinases or inflammatory mediators . Reaction path search algorithms (e.g., artificial force-induced reaction method) can simulate intermediates and transition states to optimize synthetic routes .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

Q. What experimental design principles are critical for evaluating the compound’s structure-activity relationships (SAR) in pharmacological studies?

A factorial design approach is recommended to systematically vary substituents (e.g., methyl/isoxazole position, trifluoromethyl substitution) while controlling variables like concentration and assay conditions. Response surface methodology (RSM) can model nonlinear relationships between structural features and bioactivity (e.g., IC values in enzyme inhibition assays) . Orthogonal assays (e.g., cytotoxicity vs. target-specific activity) reduce false positives .

Q. How can hydrogen-bonding motifs in the crystal structure inform co-crystal engineering for improved dissolution rates?

The N–H⋯O hydrogen bonds suggest compatibility with co-formers containing complementary acceptors (e.g., carboxylic acids). Co-crystallization with succinic acid or nicotinamide could disrupt tight packing, enhancing aqueous solubility. Powder X-ray diffraction (PXRD) and dissolution testing under biorelevant conditions (e.g., pH 6.8 buffer) are essential for validation .

Methodological Considerations

Q. What statistical tools are recommended for optimizing reaction conditions during scale-up?

Design of Experiments (DoE) methods, such as central composite design (CCD), can model the effects of temperature, solvent volume, and catalyst loading on yield and purity. For example, a 3-factor CCD might reduce the required experiments from 27 (full factorial) to 15 while identifying interactions between variables .

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Variations may stem from polymorphic forms or residual solvents. Cross-validate findings using:

- DSC/TGA : To distinguish polymorphs (e.g., endothermic peaks vs. decomposition).

- Elemental analysis : Confirm stoichiometry and rule out hydrate formation .

- Standardized protocols : Adopt ICH guidelines for purity assessment (e.g., HPLC with UV/ELSD detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.